2-{(4E)-2,5-dioxo-4-[2-(propan-2-yloxy)benzylidene]imidazolidin-1-yl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(4E)-2,5-DIOXO-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazolidinone ring, a phenyl group, and an acetamide moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-2,5-DIOXO-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the imidazolidinone ring and the subsequent attachment of the phenyl and acetamide groups. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4E)-2,5-DIOXO-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(4E)-2,5-DIOXO-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4E)-2,5-DIOXO-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-[2,5-dioxo-4-(propan-2-yl)-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid
- 2-{2,5-dioxo-4-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1-imidazolidinyl}-N-(3-methylphenyl)acetamide
Uniqueness
2-[(4E)-2,5-DIOXO-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE is unique due to its specific structural features, such as the presence of the imidazolidinone ring and the phenyl group with an isopropoxy substituent. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[(4E)-2,5-dioxo-4-[(2-propan-2-yloxyphenyl)methylidene]imidazolidin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H23N3O4/c1-14(2)29-19-7-5-4-6-16(19)12-18-21(27)25(22(28)24-18)13-20(26)23-17-10-8-15(3)9-11-17/h4-12,14H,13H2,1-3H3,(H,23,26)(H,24,28)/b18-12+ |
InChI Key |
BCXUMOJOIFWINA-LDADJPATSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CC=C3OC(C)C)/NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3OC(C)C)NC2=O |
Origin of Product |
United States |
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